

EHT 5372: A Technical Guide to its Impact on Neuronal Signaling Pathways

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Compound of Interest

Compound Name: EHT 5372

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Abstract

EHT 5372 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] This kinase is a critical player in neuronal function and has been implicated in the pathophysiology of neurodegenerative diseases, most notably Alzheimer's disease.[1][2] **EHT 5372** exerts its effects by modulating key neuronal signaling pathways, primarily by preventing the hyperphosphorylation of Tau protein and influencing the processing of amyloid precursor protein (APP), both of which are central to the pathology of Alzheimer's disease.[1][2] Furthermore, emerging evidence suggests a role for DYRK1A in the phosphorylation of α -synuclein, a protein central to Parkinson's disease, indicating a broader therapeutic potential for **EHT 5372**. This technical guide provides a comprehensive overview of the mechanism of action of **EHT 5372**, its impact on neuronal signaling, and detailed experimental protocols for its investigation. As of the latest available information, there are no registered clinical trials for **EHT 5372**.

Core Mechanism of Action: DYRK1A Inhibition

EHT 5372 is a highly selective inhibitor of DYRK1A, a serine/threonine kinase that plays a crucial role in neurodevelopment and neuronal function.[1][2] Its inhibitory activity has been quantified against a panel of kinases, demonstrating significant potency and selectivity for DYRK1A.

Quantitative Data: Kinase Inhibition Profile of EHT 5372

Kinase	IC50 (nM)
DYRK1A	0.22
DYRK1B	0.28
GSK-3 α	7.44
DYRK2	10.8
CLK1	22.8
CLK4	59.0
CLK2	88.8
DYRK3	93.2
GSK-3 β	221

Table 1: Inhibitory activity of **EHT 5372** against a panel of kinases. Data compiled from publicly available sources.

Impact on Alzheimer's Disease-Related Signaling Pathways

The primary therapeutic potential of **EHT 5372** lies in its ability to modulate signaling pathways implicated in Alzheimer's disease, namely the Tau and amyloid-beta (A β) pathways.

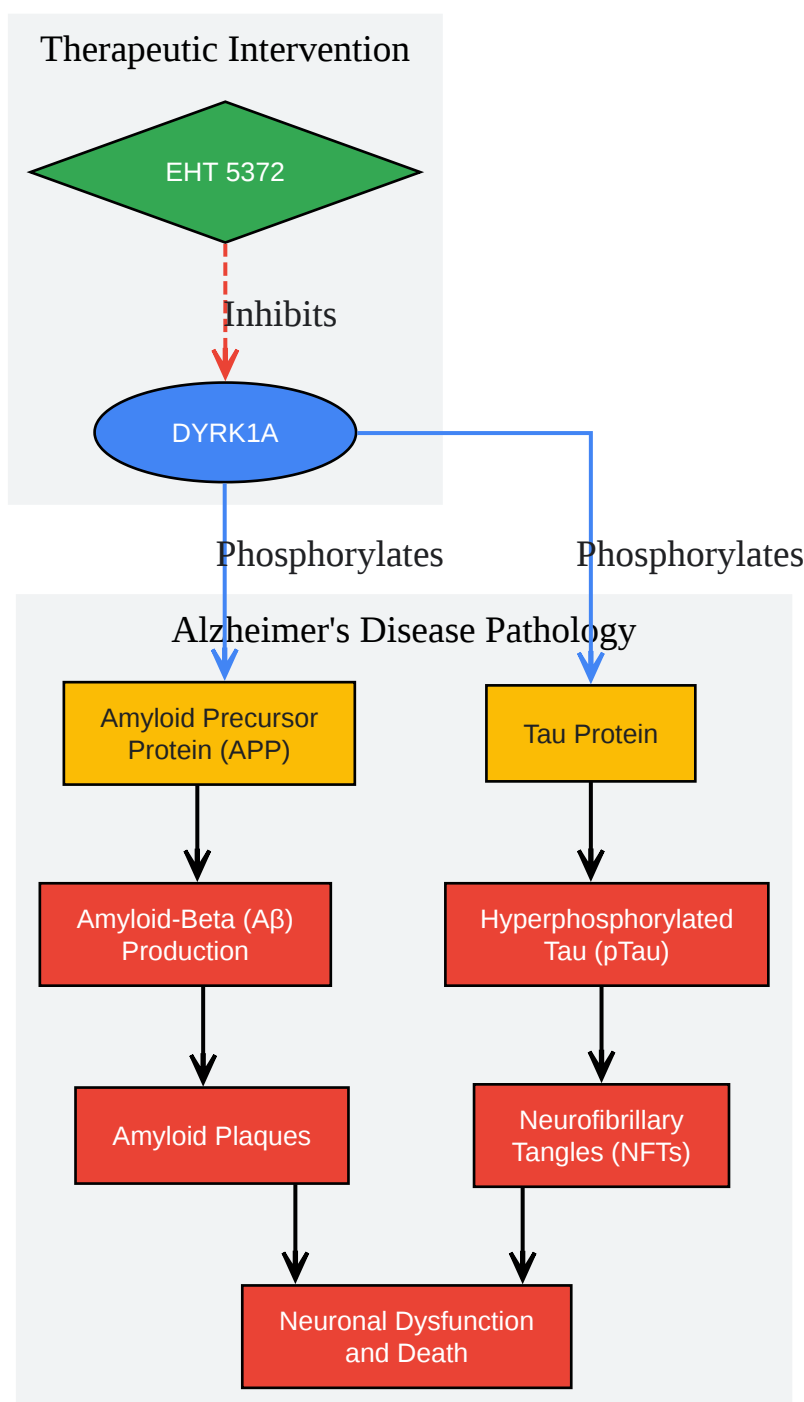
Inhibition of Tau Hyperphosphorylation

DYRK1A directly phosphorylates Tau protein at multiple sites, a key step in the formation of neurofibrillary tangles (NFTs), a pathological hallmark of Alzheimer's disease.[1] **EHT 5372** has

been shown to dose-dependently reduce the phosphorylation of Tau at serine 396 (pS396-Tau) in cellular models.[3]

Assay Type	Parameter	Value
Cell-based (HEK293)	IC50 for pS396-Tau reduction	1.7 μ M

Table 2: Potency of **EHT 5372** in reducing Tau phosphorylation in a cellular context.



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EHT 5372's mechanism in Alzheimer's disease pathways.

Reduction of Amyloid-Beta Production

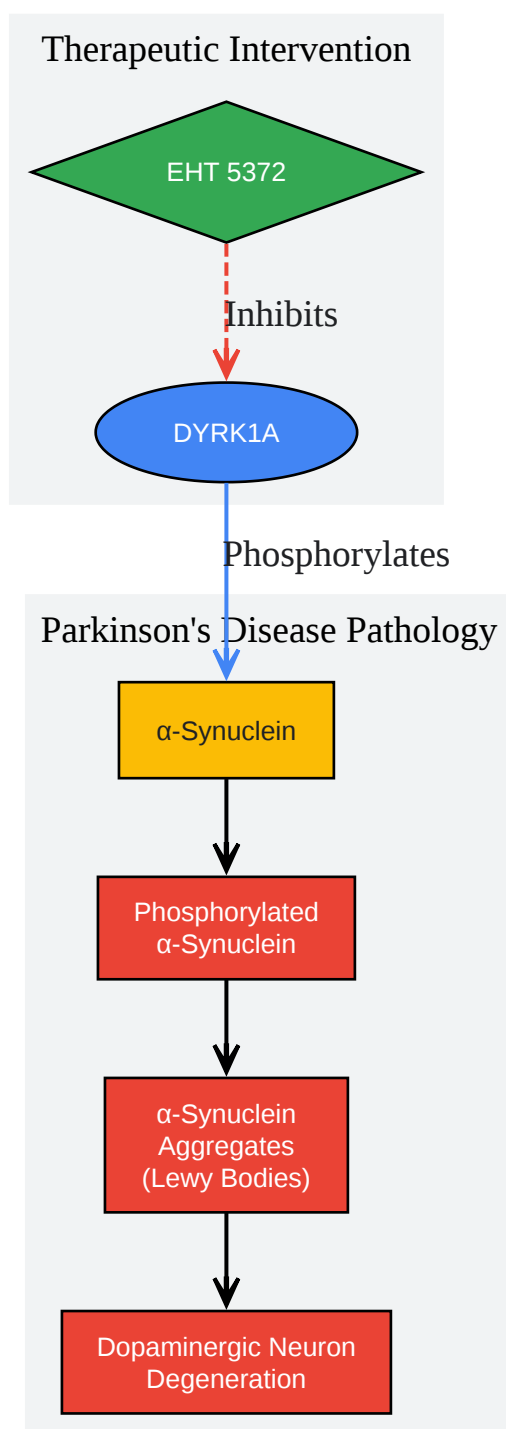
DYRK1A is also involved in the processing of APP. Inhibition of DYRK1A by **EHT 5372** has been demonstrated to reduce the production of A β in a dose-dependent manner in cellular assays.

Assay Type	Parameter	Value
Cell-based (HEK293)	IC50 for A β reduction	1.06 μ M

Table 3: Potency of **EHT 5372** in reducing Amyloid-Beta production.

Potential Impact on Parkinson's Disease-Related Signaling

DYRK1A has been shown to phosphorylate α -synuclein, the primary component of Lewy bodies, which are the pathological hallmark of Parkinson's disease.[2][4] This phosphorylation can enhance the formation of intracellular α -synuclein inclusions.[2][4] While direct studies of **EHT 5372** on α -synuclein phosphorylation are not yet widely published, its potent inhibition of DYRK1A suggests a therapeutic potential in modifying Parkinson's disease pathology.



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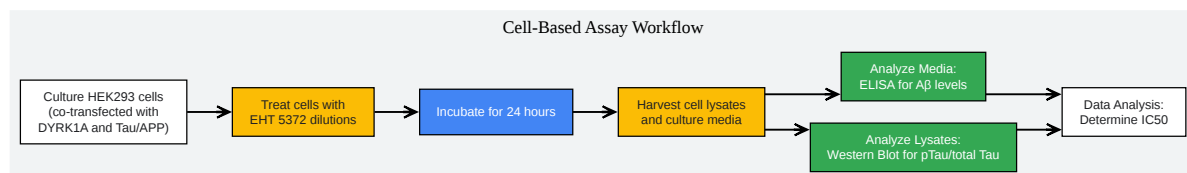
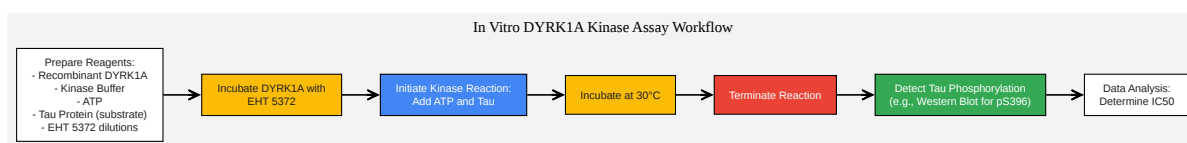
Potential role of **EHT 5372** in Parkinson's disease pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of **EHT 5372**.

In Vitro DYRK1A Kinase Assay

This protocol is designed to determine the direct inhibitory effect of **EHT 5372** on DYRK1A activity.



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